2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Description

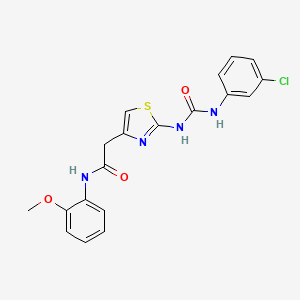

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a thiazole-based acetamide derivative featuring a urea linkage and substituted aromatic rings. Its structure comprises:

- A thiazole ring (a five-membered heterocycle with sulfur and nitrogen) at position 4, modified with a urea group (-NH-C(=O)-NH-) linked to a 3-chlorophenyl substituent.

- An acetamide side chain at the thiazole’s 4-position, connected to a 2-methoxyphenyl group via an amide bond.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-7-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-6-4-5-12(20)9-13/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKMAKCLPOXCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a thiazole ring, urea linkage, and chlorophenyl group. This compound is part of a broader class of ureido-substituted thiazole derivatives, which have shown promising biological activities, particularly in anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 416.9 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Urea Linkage | Facilitates interaction with biological targets |

| Chlorophenyl Group | Enhances chemical reactivity |

| Methoxyphenyl Group | Modifies solubility and biological interactions |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit cell proliferation and induce apoptosis in HepG2 liver cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 0.62 μM for certain derivatives) .

Mechanism of Action

The anticancer activity is hypothesized to stem from the compound's ability to interact with specific molecular targets. For example, it may inhibit key enzymes involved in cell cycle regulation or signaling pathways associated with tumor growth. Studies have suggested that these compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell division and increased apoptosis .

Other Biological Activities

In addition to anticancer effects, compounds within this class have been explored for their potential antimicrobial properties. Preliminary studies suggest that the presence of certain functional groups enhances their efficacy against various bacterial strains, although specific data on this compound remains limited .

Research Findings and Case Studies

- Cytotoxicity Assays : Various studies have demonstrated the cytotoxic effects of thiazole derivatives on cancer cell lines. For example, compound 27 from a related study showed significant inhibition of HepG2 cell migration and colony formation .

- Molecular Docking Studies : Computational analyses have indicated that these compounds can bind effectively to key targets such as IGF1R (Insulin-like Growth Factor 1 Receptor), suggesting a potential pathway for therapeutic intervention .

- Structure-Activity Relationship (SAR) : The unique combination of functional groups in this compound may enhance its selectivity and potency compared to other similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Key Findings:

Substituent Position and Activity :

- The 3-chlorophenyl group (as in 107k and 107m ) enhances antifungal and antibacterial activity compared to 4-chlorophenyl derivatives (e.g., compound in ), likely due to improved steric and electronic interactions with microbial targets .

- Methoxy groups (e.g., in the target compound and ) may increase solubility and membrane permeability, but their position (e.g., 2-methoxy vs. 4-methoxy ) alters binding affinity.

Urea vs.

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃O in ) show variable efficacy. For instance, 107m (with a 3,4-dimethylphenoxy group) demonstrated superior antibacterial activity (MIC 6.25 μg/mL) compared to non-substituted analogs . Thiazole-2-yl amides (e.g., ) lack reported activity, suggesting the N-(2-methoxyphenyl) group in the target compound may confer advantages in target specificity .

3-Chlorophenyl derivatives generally exhibit higher melting points (e.g., 489–491 K in ) due to enhanced crystallinity from halogen interactions .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of a thiazole core followed by sequential functionalization. For example:

- Step 1: React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in DMF using potassium carbonate as a base .

- Step 2: Monitor reaction progress via TLC, followed by recrystallization from ethanol-DMF mixtures to purify intermediates .

- Characterization: Use IR spectroscopy to confirm urea and carbonyl groups (e.g., peaks at 1667 cm⁻¹ for C=O), ¹H NMR for methoxy (-OCH₃, δ 3.8 ppm) and aromatic protons, and mass spectrometry (e.g., m/z 430.2 [M+1]) .

Advanced: How can solvent and base selection impact the yield and purity of synthetic intermediates?

Answer:

- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates, whereas dioxane may improve solubility of aromatic substrates .

- Base Selection: Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation without side reactions, while triethylamine (Et₃N) in dioxane neutralizes HCl byproducts during chloroacetylation .

- Yield Optimization: Adjusting stoichiometry (e.g., 1.5 mol equivalents of K₂CO₃) and reaction time minimizes impurities, as seen in yields improving from 2–5% to >50% in optimized protocols .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., urea NH at ~3468 cm⁻¹, thiazole C=S at ~611 cm⁻¹) .

- ¹H/¹³C NMR: Assigns methoxy (-OCH₃), acetamide (CH₂ at δ 4.0 ppm), and aromatic protons. Discrepancies in integration (e.g., missing NH signals) may indicate incomplete reactions .

- Mass Spectrometry: Confirms molecular weight (e.g., m/z 430.2 [M+1]) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole-acetamide derivatives?

Answer:

- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines). For example, hypoglycemic activity in Wister mice may vary with dosage regimens .

- Structural Variants: Analyze substituent effects; 3-chlorophenyl groups may enhance target binding compared to nitro or methoxy analogs .

- Meta-Analysis: Cross-reference PubChem data (e.g., molecular docking predictions) with experimental results to identify outliers .

Basic: What in vitro assays are used to evaluate hypoglycemic or anticancer activity?

Answer:

- Hypoglycemic Activity:

- GLUT4 Translocation Assays: Measure glucose uptake in adipocytes .

- α-Glucosidase Inhibition: Monitor enzyme activity spectrophotometrically at 405 nm .

- Anticancer Screening:

- MTT Assays: Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers: Quantify caspase-3 activation via Western blot .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like α-glucosidase or kinases. Focus on hydrogen bonding with urea moieties and hydrophobic contacts with chlorophenyl groups .

- QSAR Models: Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity using descriptors like logP and polar surface area .

- MD Simulations: Simulate ligand-receptor stability over 100 ns to identify key binding residues .

Basic: What safety protocols are essential during synthesis?

Answer:

- Handling Chlorophenyl Intermediates: Use fume hoods, nitrile gloves, and closed systems to avoid inhalation or dermal exposure .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

- Emergency Measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can low yields in multi-step syntheses be improved?

Answer:

- Intermediate Trapping: Use scavenger resins (e.g., polymer-bound Et₃N) to remove unreacted chloroacetyl chloride .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yield .

- Catalytic Optimization: Screen Pd/C or CuI catalysts for coupling steps to enhance efficiency .

Basic: How is purity validated for biological testing?

Answer:

- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm. Purity ≥95% is required for in vivo studies .

- Elemental Analysis: Compare calculated vs. found values (e.g., C: 53.1% vs. 54.21%) to detect solvent residues .

Advanced: What strategies validate contradictory spectral data in literature?

Answer:

- Cross-Validation: Compare NMR chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm assignments .

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

- Crystallography: Single-crystal X-ray diffraction (e.g., CCDC entries) provides unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.